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Compound of Interest

Compound Name: 3-Methyloctanal

Cat. No.: B3050425 Get Quote

Disclaimer: The following information pertains to the use of 2-Methyloctanal and 6-

Methyloctanal as flavor ingredients in food. It is important to note that 3-Methyloctanal is not

recognized as a flavor ingredient by major international regulatory bodies and is therefore not

approved for use in food. The information provided is intended for researchers, scientists, and

drug development professionals. All applications of flavor ingredients must comply with the

regulations of the respective country.

Introduction
Methyloctanal isomers, specifically 2-Methyloctanal and 6-Methyloctanal, are aliphatic

aldehydes valued in the flavor industry for their unique sensory characteristics. These

compounds are synthesized and are also found as volatile components in some natural

products. Their distinct flavor profiles allow for their application in a variety of food and

beverage products to impart specific aromatic notes.

2-Methyloctanal is recognized for its floral and rosy notes, making it suitable for applications

where a delicate, sweet, and slightly waxy character is desired.

6-Methyloctanal offers a powerful green, citrusy, and slightly fatty or waxy aroma, lending itself

to fruit flavors and savory applications that benefit from a fresh, zesty character.
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Both 2-Methyloctanal and 6-Methyloctanal have been evaluated for safety by the Flavor and

Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food

Additives (JECFA).

Compound FEMA Number GRAS Status
JECFA
Number

JECFA
Evaluation

2-Methyloctanal 2727[1][2] GRAS 270[1]

No safety

concern at

current levels of

intake when

used as a

flavouring agent.

[1]

6-Methyloctanal 4433[3] GRAS 2175[3][4]

No safety

concern at

current levels of

intake when

used as a

flavouring agent.

[3][4]

Table 1: Regulatory and Safety Information for Methyloctanal Isomers.

Physicochemical and Organoleptic Properties
The distinct sensory profiles of 2-Methyloctanal and 6-Methyloctanal are a direct result of their

chemical structures.
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Property 2-Methyloctanal 6-Methyloctanal

Molecular Formula C₉H₁₈O C₉H₁₈O

Molecular Weight 142.24 g/mol 142.24 g/mol [3]

Appearance Colorless liquid Clear colorless liquid[3]

Odor/Flavor Profile Floral, rose, lily, muguet[2] Green, fatty, juicy, orange[5]

Solubility Soluble in alcohol
Slightly soluble in water,

soluble in ethanol[3]

Boiling Point 82-83 °C @ 20 mmHg 182-184 °C @ 760 mmHg[5]

Refractive Index 1.423 @ 14 °C 1.422-1.427 @ 20°C[3]

Specific Gravity 0.822-0.830 @ 20 °C 0.810-0.813[3]

Table 2: Physicochemical and Organoleptic Properties.

Applications and Recommended Usage Levels
The application of these methyloctanal isomers is diverse, ranging from beverages and baked

goods to savory products. The following table summarizes typical usage levels in various food

categories. These levels are provided as a guide and should be optimized based on the

specific food matrix and desired flavor profile.
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Food Category 2-Methyloctanal (ppm) 6-Methyloctanal (ppm)

Beverages (Non-alcoholic) 1.0 - 5.0 2.0 - 10.0

Alcoholic Beverages 2.0 - 10.0 4.0 - 20.0

Baked Goods 5.0 - 20.0 5.0 - 25.0

Confectionery & Frostings 5.0 - 25.0 4.0 - 20.0

Frozen Dairy 2.0 - 10.0 -

Gelatins & Puddings 2.0 - 10.0 -

Hard Candy 5.0 - 20.0 -

Chewing Gum - -

Meat Products 1.0 - 5.0 1.0 - 5.0

Soups & Sauces 1.0 - 5.0 2.0 - 10.0

Snack Foods 2.0 - 10.0 5.0 - 25.0

Table 3: Recommended Usage Levels of Methyloctanal Isomers in Food. (Data derived from

industry publications and safety assessments).

Experimental Protocols
Sensory Evaluation: Triangle Test for Difference Testing
This protocol is designed to determine if a sensory difference exists between two samples, for

instance, a standard product and one containing a methyloctanal isomer.

Objective: To determine if a perceptible sensory difference exists between a control sample and

a sample containing a methyloctanal isomer.

Materials:

Control food/beverage sample.
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Experimental food/beverage sample with the added methyloctanal isomer at a specific

concentration.

Identical, opaque, and odor-free sample cups, coded with random three-digit numbers.

Water and unsalted crackers for palate cleansing.

Sensory evaluation booths with controlled lighting and ventilation.

A panel of at least 20-30 trained or consumer panelists.

Procedure:

Sample Preparation: Prepare the control and experimental samples. Ensure they are at the

same temperature and presented in identical volumes.

Triangle Setup: For each panelist, present three coded samples: two are identical (either

both control or both experimental) and one is different. The order of presentation should be

randomized for each panelist.

Panelist Instructions: Instruct panelists to taste each sample from left to right. They should

cleanse their palate with water and a cracker between samples. Their task is to identify the

sample that is different from the other two.

Data Collection: Record the number of correct identifications.

Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the

number of correct answers is statistically significant (p < 0.05).
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Preparation Testing Analysis

Prepare Control &
Experimental Samples

Code Samples with
Random Numbers

Present Triangle Set
(2 Alike, 1 Different)

Instruct Panelist to
Identify Odd Sample Palate Cleansing Record Responses Statistical Analysis

(p < 0.05)

Conclusion:
Difference is

Perceptible/Not Perceptible
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Sample Preparation

GC-MS/O Analysis

Detection

Data Analysis

Food Sample

Volatile Extraction
(e.g., SPME)

GC Injection

Chromatographic Separation

Effluent Split

Mass Spectrometry (MS) Olfactometry Port (Human Nose)

Mass Spectra & Retention Time Odor Description & Intensity

Correlate MS and Olfactory Data

Identify Odor-Active Compounds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulus

Receptor Level

Cellular Response

Brain Processing

Methyloctanal Isomer

Olfactory Receptor (OR)

G-protein Activation

Adenylyl Cyclase Activation

cAMP Production

Ion Channel Opening

Neuron Depolarization

Action Potential Firing

Signal to Olfactory Bulb

Processing in Olfactory Cortex

Flavor Perception
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Intake

Metabolism Further Metabolism & Excretion

2- or 6-Methyloctanal OxidationReduction/Oxidation

Alcohol Dehydrogenase (ADH)

Aldehyde Dehydrogenase (ALDH) Methyloctanoic Acid Conjugation / Beta-oxidation Excretion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Reaction

Modification

Purification

Starting Aldehydes/Ketones

Aldol Condensation

α,β-Unsaturated Aldehyde

Selective Hydrogenation

Saturated Aldehyde

Fractional Distillation

Pure Methyloctanal Isomer

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.inchem.org/documents/jecfa/jeceval/jec_1536.htm
https://www.femaflavor.org/flavor-library/2-methyloctanal
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methyloctanal
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/6144
https://www.thegoodscentscompany.com/data/rw1596531.html
https://www.benchchem.com/product/b3050425#use-of-3-methyloctanal-as-a-flavor-ingredient-in-food
https://www.benchchem.com/product/b3050425#use-of-3-methyloctanal-as-a-flavor-ingredient-in-food
https://www.benchchem.com/product/b3050425#use-of-3-methyloctanal-as-a-flavor-ingredient-in-food
https://www.benchchem.com/product/b3050425#use-of-3-methyloctanal-as-a-flavor-ingredient-in-food
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3050425?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

